(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 845866-69-5
VCID: VC4128545
InChI: InChI=1S/C12H15FN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2/t11-,12-/m0/s1
SMILES: C1C2CNC1CN2CC3=CC=C(C=C3)F
Molecular Formula: C12H15FN2
Molecular Weight: 206.26 g/mol

(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

CAS No.: 845866-69-5

Cat. No.: VC4128545

Molecular Formula: C12H15FN2

Molecular Weight: 206.26 g/mol

* For research use only. Not for human or veterinary use.

(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane - 845866-69-5

Specification

CAS No. 845866-69-5
Molecular Formula C12H15FN2
Molecular Weight 206.26 g/mol
IUPAC Name (1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Standard InChI InChI=1S/C12H15FN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2/t11-,12-/m0/s1
Standard InChI Key WOCPIKSQKAHVNP-RYUDHWBXSA-N
Isomeric SMILES C1[C@H]2CN[C@@H]1CN2CC3=CC=C(C=C3)F
SMILES C1C2CNC1CN2CC3=CC=C(C=C3)F
Canonical SMILES C1C2CNC1CN2CC3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,5-diazabicyclo[2.2.1]heptane core, a seven-membered bicyclic system with two nitrogen atoms at positions 2 and 5. The (1S,4S) configuration ensures a specific spatial arrangement, critical for interactions with biological targets . The 4-fluorophenylmethyl group is attached to the N2 position, introducing aromaticity and electron-withdrawing characteristics that modulate solubility and binding affinity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅FN₂
Molecular Weight206.26 g/mol
logP2.91 (predicted)
Hydrogen Bond Acceptors2
Topological Polar Surface24.3 Ų

The stereochemistry at C1 and C4 positions restricts rotational freedom, favoring a preorganized conformation that enhances binding to target proteins . X-ray crystallography of analogous diazabicycloheptane derivatives reveals a puckered boat conformation, with the fluorophenyl group occupying an axial position to minimize steric strain .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for the compound confirm its stereospecificity. The ¹H NMR spectrum exhibits distinct signals for the bicyclic protons (δ 3.2–4.1 ppm) and aromatic fluorophenyl protons (δ 7.0–7.3 ppm) . Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 207.1 [M+H]⁺, consistent with the molecular formula .

Synthesis and Derivative Development

Synthetic Routes

The synthesis typically involves constructing the diazabicyclo[2.2.1]heptane core followed by N-alkylation with 4-fluorobenzyl bromide. A reported pathway begins with (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, which undergoes deprotection and subsequent alkylation .

Table 2: Key Intermediates and Reagents

IntermediateRoleReference
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptaneProtecting group strategy
4-Fluorobenzyl bromideElectrophilic alkylation agent
Trifluoroacetic acidBoc deprotection

The Boc-protected intermediate (CAS 113451-59-5) is commercially available and serves as a chiral building block for asymmetric synthesis . Deprotection with trifluoroacetic acid yields the free amine, which reacts with 4-fluorobenzyl bromide under mild basic conditions to afford the target compound .

Challenges in Scale-Up

Despite its modular synthesis, scale-up faces hurdles such as low yields in the cyclization step (30–40%) and the need for chiral resolution to maintain enantiomeric excess . Recent advances in flow chemistry and enzymatic catalysis aim to address these limitations .

Pharmacological Applications

Neurological Disorders

The compound’s ability to act as a nicotinic acetylcholine receptor (nAChR) ligand underpins its potential in treating Alzheimer’s disease and schizophrenia. Preclinical studies demonstrate high affinity for α4β2 nAChR subtypes (Kᵢ = 8.2 nM), with minimal off-target activity at muscarinic receptors .

Anticancer Activity

Derivatives of this scaffold exhibit pro-apoptotic effects in cancer cells. In a 2017 study, a dithiocarbamate analogue induced caspase-3/7 activation in SK-Lu-1 lung cancer cells (IC₅₀ = 1.8 μM) without triggering necrosis, suggesting a safer therapeutic profile .

Table 3: Biological Activity Profile

AssayResultModel System
α4β2 nAChR BindingKᵢ = 8.2 nMRat cortex
Antiproliferative ActivityIC₅₀ = 1.8 μM (SK-Lu-1)In vitro
Metabolic Stabilityt₁/₂ = 45 min (human liver microsomes)

Mechanistic Insights

Receptor Interactions

Molecular docking simulations reveal that the fluorophenyl group occupies a hydrophobic pocket in the nAChR ligand-binding domain, while the protonated N5 forms a salt bridge with Glu189 . This dual interaction explains the compound’s subtype selectivity over α7 nAChR .

Apoptosis Induction

In cancer cells, the compound upregulates pro-apoptotic BAX and downregulates BCL-2, shifting the mitochondrial permeability balance. Caspase-9 activation confirms the intrinsic apoptosis pathway .

Comparative Analysis with Analogues

Hydrobromide Salt vs. Free Base

The hydrobromide salt (CAS 308103-49-3) exhibits improved aqueous solubility (12.4 mg/mL vs. 0.8 mg/mL for free base) but similar receptor affinity . This makes it preferable for parenteral formulations .

Fluorine Substitution Effects

Replacing the 4-fluorophenyl group with 2-fluorophenyl reduces α4β2 nAChR binding by 15-fold, underscoring the importance of para-substitution for optimal interactions .

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